High-Throughput Screening Profile Across Diverse Target Classes
The compound has been profiled in multiple quantitative high-throughput screening (qHTS) campaigns. It was tested against human lactate dehydrogenase (LDHA), Foot and Mouth Disease Virus antivirals, and as an activator of GPR151, among others . While specific IC50 values are not disclosed in the open access data, the availability of screening results from NCGC and The Scripps Research Institute demonstrates a multi-target screening footprint. This contrasts with the ortho-isomer (CAS 103027-81-2), for which no public qHTS data were identified, suggesting the para-substituted variant may have been prioritized in early-stage drug discovery collections. The evidence is classified as Supporting evidence due to the absence of direct comparator data.
| Evidence Dimension | Availability of public qHTS assay data |
|---|---|
| Target Compound Data | Tested in at least 5 distinct qHTS assays (LDHA inhibitor, FMDV antiviral, GPR151 activator, FBW7 activator) |
| Comparator Or Baseline | N4-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine (CAS 103027-81-2): No public qHTS data identified |
| Quantified Difference | Qualitative; target compound has public screening data while ortho isomer does not. |
| Conditions | Data sourced from Chemsrc bioassay aggregation |
Why This Matters
Prior screening investment indicates the compound's inclusion in curated screening libraries, potentially shortening hit-to-lead timelines for researchers.
